molecular formula C20H18FN3O2S B15110092 N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide

N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B15110092
M. Wt: 383.4 g/mol
InChI Key: YPRRZIJBSILGGN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and fluorophenyl and phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a thiazole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide
  • N-[(4-fluorophenyl)methyl]-4-(morpholin-4-yl)aniline
  • [(4-fluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is a key feature that differentiates it from other similar compounds, providing unique reactivity and interaction capabilities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18FN3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H18FN3O2S/c21-15-6-8-16(9-7-15)22-19(25)18-17(14-4-2-1-3-5-14)23-20(27-18)24-10-12-26-13-11-24/h1-9H,10-13H2,(H,22,25)

InChI Key

YPRRZIJBSILGGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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